Cas no 1749-19-5 (phenyl-(1-Phenylethylidene)amine)

1749-19-5 structure
Nome del prodotto:phenyl-(1-Phenylethylidene)amine
Numero CAS:1749-19-5
MF:C14H13N
MW:195.259723424911
MDL:MFCD05665650
CID:180949
PubChem ID:329761349
phenyl-(1-Phenylethylidene)amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzenamine,N-(1-phenylethylidene)-
- N,1-diphenylethanimine
- Phenyl-(1-phenylethylidene)amine
- Acetophenon-phenylimin
- N-(α-Methylbenzylidene)aniline
- N,1-Diphenylethane-1-imine
- (E)-N-(1-phenylethylidene)aniline
- N-(α-Methylbenzylidene)benzenamine
- α-Methyl-N-phenylbenzenemethanimine
- N-Phenyl-α-methylbenzenemethanimine
- N-(α-Methylbenzylidene)-N-phenylamine
- N-(α-Methylbenzylidene)aniline, N-(1-Phenylethylidene)aniline, N-(1-Phenylethylidene)benzenamine
- Phenyl-(1-phenylethylidene)amine >=98.0%
- SCHEMBL1890790
- SCHEMBL8155649
- N-phenyl-(1-phenylethylidene)-amine
- AKOS004909877
- Benzenamine, N-(1-phenylethylidene)-
- Aniline, N-(a-methylbenzylidene)-
- Phenyl-(1-phenylethylidene)amine, >=98.0%
- SCHEMBL1890792
- N-(1-Phenylethylidene)aniline
- DTXSID90339371
- J-011051
- CBXWICRJSHEQJT-UHFFFAOYSA-N
- AS-62982
- n-phenyl-(1-phenylethylidene)amine
- 1749-19-5
- CS-0264713
- N-[(E)-1-Phenylethylidene]aniline #
- CBXWICRJSHEQJT-NTCAYCPXSA-N
- 39209-81-9
- alpha-methylbenzalaniline
- EN300-9405013
- N-[(Z)-1-Phenylethylidene]benzenamine
- AKOS028111509
- N,1-diphenylethan-1-imine
- (E)-N,1-Diphenylethan-1-imine
- 67080-12-0
- phenyl-(1-Phenylethylidene)amine
-
- MDL: MFCD05665650
- Inchi: InChI=1S/C14H13N/c1-12(13-8-4-2-5-9-13)15-14-10-6-3-7-11-14/h2-11H,1H3/b15-12+
- Chiave InChI: CBXWICRJSHEQJT-QINSGFPZSA-N
- Sorrisi: C1(/C(=N/C2C=CC=CC=2)/C)C=CC=CC=1
Proprietà calcolate
- Massa esatta: 195.10500
- Massa monoisotopica: 195.104799
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 15
- Conta legami ruotabili: 2
- Complessità: 207
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 12.4
- XLogP3: 3.4
Proprietà sperimentali
- Densità: 0.95
- Punto di fusione: 39-43 °C
- Punto di ebollizione: 283.4°Cat760mmHg
- Punto di infiammabilità: 117°C
- Indice di rifrazione: 1.546
- PSA: 12.36000
- LogP: 3.82730
phenyl-(1-Phenylethylidene)amine Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 22-36/37/38
- Istruzioni di sicurezza: 26
-
Identificazione dei materiali pericolosi:
- Condizioni di conservazione:2-8°C
phenyl-(1-Phenylethylidene)amine Dati doganali
- CODICE SA:2925290090
- Dati doganali:
Codice doganale cinese:
2925290090Panoramica:
292529090 Altre imine e loro derivati, e il loro sale. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
292529090 altre imine e loro derivati; i loro sali. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
phenyl-(1-Phenylethylidene)amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26956322-0.05g |
N,1-diphenylethan-1-imine |
1749-19-5 | 95% | 0.05g |
$44.0 | 2023-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-228934-1g |
Phenyl-(1-phenylethylidene)amine, |
1749-19-5 | 1g |
¥782.00 | 2023-09-05 | ||
TRC | P228610-1g |
phenyl-(1-Phenylethylidene)amine |
1749-19-5 | 1g |
$ 180.00 | 2022-06-03 | ||
Enamine | EN300-9405013-10.0g |
N,1-diphenylethan-1-imine |
1749-19-5 | 95.0% | 10.0g |
$1540.0 | 2025-03-21 | |
Enamine | EN300-9405013-0.05g |
N,1-diphenylethan-1-imine |
1749-19-5 | 95.0% | 0.05g |
$44.0 | 2025-03-21 | |
Enamine | EN300-9405013-0.5g |
N,1-diphenylethan-1-imine |
1749-19-5 | 95.0% | 0.5g |
$148.0 | 2025-03-21 | |
Enamine | EN300-26956322-0.25g |
N,1-diphenylethan-1-imine |
1749-19-5 | 95% | 0.25g |
$94.0 | 2023-09-01 | |
Enamine | EN300-26956322-1g |
N,1-diphenylethan-1-imine |
1749-19-5 | 95% | 1g |
$190.0 | 2023-09-01 | |
Enamine | EN300-26956322-0.1g |
N,1-diphenylethan-1-imine |
1749-19-5 | 95% | 0.1g |
$66.0 | 2023-09-01 | |
Enamine | EN300-26956322-10g |
N,1-diphenylethan-1-imine |
1749-19-5 | 95% | 10g |
$1540.0 | 2023-09-01 |
phenyl-(1-Phenylethylidene)amine Letteratura correlata
-
T. S?hner,F. Braun,L. C. Over,S. Mehlhose,F. Rominger,B. F. Straub Green Chem. 2014 16 4696
-
2. Chiral phosphine-phosphoramidite ligands for highly enantioselective hydrogenation of N-aryliminesQing Li,Chuan-Jin Hou,Xiao-Ning Liu,De-Zhi Huang,Yan-Jun Liu,Rui-Feng Yang,Xiang-Ping Hu RSC Adv. 2015 5 13702
-
Ghazi Ghattas,Dianjun Chen,Fangfang Pan,Jürgen Klankermayer Dalton Trans. 2012 41 9026
-
4. Chiral carbene–borane adducts: precursors for borenium catalysts for asymmetric FLP hydrogenationsJolie Lam,Benjamin A. R. Günther,Jeffrey M. Farrell,Patrick Eisenberger,Brian P. Bestvater,Paul D. Newman,Rebecca L. Melen,Cathleen M. Crudden,Douglas W. Stephan Dalton Trans. 2016 45 15303
-
Pedro Migowski,Pedro Lozano,Jairton Dupont Green Chem. 2023 25 1237
1749-19-5 (phenyl-(1-Phenylethylidene)amine) Prodotti correlati
- 574-45-8(N-(diphenylmethylidene)aniline)
- 1934793-58-4(Cyclopentene, 1-[[1-(chloromethyl)cyclobutyl]methyl]-)
- 1823312-27-1(Tert-butyl 8-hydroxy-6-azaspiro[3.4]octane-6-carboxylate)
- 764722-92-1(5-(4-Methoxy-2-methylphenyl)thiophene-2-carboxylic acid)
- 1806747-74-9(4-Methoxy-6-(trifluoromethoxy)-3-(trifluoromethyl)pyridine-2-acetic acid)
- 2137421-72-6(Butanamide, 2-cyano-N-[(1R)-1-phenylpropyl]-)
- 1564483-61-9(5-amino-3-bromo-1-2-(dimethylamino)ethyl-4-methyl-1,2-dihydropyridin-2-one)
- 17331-22-5(5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyadenosine)
- 1707567-42-7(3-(4-Bromophenyl)-5-(2-chloro-5-nitrophenyl)-1,2,4-oxadiazole)
- 338413-29-9(N-3-Chloro-4-(2-pyrimidinyloxy)phenyl-4-fluorobenzenesulfonamide)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:1749-19-5)phenyl-(1-Phenylethylidene)amine

Purezza:99%
Quantità:10g
Prezzo ($):3444.0